molecular formula C22H21N3O3S B2984390 (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-65-5

(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2984390
CAS No.: 1324297-65-5
M. Wt: 407.49
InChI Key: MWFRLSLHNAJYQO-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic hybrid molecule designed for advanced pharmaceutical and biochemical research. This compound features a 1H-indole moiety linked via a methanone bridge to a piperidine ring, which is further substituted with a 6-methoxybenzothiazole group. The strategic incorporation of these pharmacophores suggests potential for diverse biological activity. The indole scaffold is a privileged structure in medicinal chemistry, commonly found in molecules that target serotonin receptors and various kinases . The benzothiazole core is a well-known structural element in the development of fluorescent probes for diagnostic applications, as well as in compounds with anticancer and antimicrobial properties. Researchers may investigate this compound as a key intermediate in the synthesis of more complex drug candidates or as a novel chemical entity for high-throughput screening. Its specific research value could lie in its potential to interact with neurological targets or cellular enzymes, given the known profiles of its constituent parts. The methoxy and carbonyl functional groups enhance the molecule's ability to engage in key hydrogen-bonding interactions within biological systems. (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used for personal, human, or veterinary use.

Properties

IUPAC Name

1H-indol-3-yl-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-27-15-6-7-19-20(12-15)29-22(24-19)28-14-8-10-25(11-9-14)21(26)17-13-23-18-5-3-2-4-16(17)18/h2-7,12-14,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRLSLHNAJYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reactions: The indole and benzo[d]thiazole moieties are then linked via a piperidine ring. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the benzo[d]thiazole ring.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole or benzo[d]thiazole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the methanone group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with multiple molecular targets. The indole and benzo[d]thiazole moieties can bind to various receptors and enzymes, potentially modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole-Thiazole Methanones

  • Example: (1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (Compound 7, ) Structural Differences: Lacks the piperidine-benzothiazole ether linkage present in the target compound. Instead, it directly connects the indole to a thiazole ring. Synthesis: Prepared via nucleophilic substitution with 93% yield, contrasting with the target compound’s likely multi-step synthesis involving piperidine functionalization .

Cannabinoid Receptor Antagonists

  • Example: AM 630 [(6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl)(4-methoxyphenyl)methanone] () Structural Differences: Features a 4-methoxyphenyl group instead of the benzothiazole-piperidine moiety. The iodine and morpholine substituents enhance receptor selectivity. Activity: AM 630 is a potent CB2 receptor inverse agonist, highlighting how indole-methanone scaffolds can target cannabinoid receptors. The target compound’s benzothiazole may alter selectivity toward non-cannabinoid targets .

Piperidine-Linked Heterocycles

  • Example: (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 19, ) Structural Differences: Replaces the benzothiazole-oxy group with a trifluoromethylphenyl substituent. The indazole core and fluorine substitution enhance metabolic stability. Synthesis: Alkylation with iodoethane achieved 60–70% yields, suggesting similar strategies could apply to the target compound’s piperidine functionalization .

Benzothiazole-Containing Fungicides

  • Example: 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () Structural Differences: Incorporates a dihydroisoxazole-thiazole-piperidine system instead of the indole-benzothiazole-methanone. Activity: Demonstrates fungicidal properties, implying the target compound’s benzothiazole moiety could contribute to antimicrobial activity, though this remains unverified .

Piperazine vs. Piperidine Scaffolds

  • Example: (6-Methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone () Structural Differences: Utilizes a piperazine ring with a pyridinyl substituent instead of the target’s benzothiazole-oxy-piperidine. Implications: Piperazine’s additional nitrogen may increase solubility, while the target’s piperidine-benzothiazole ether could enhance lipophilicity and membrane permeability .

Structural and Pharmacokinetic Implications

Key Structural Features

Feature Target Compound Similar Compounds
Core Scaffold Indole-methanone-piperidine Indole-methanone-thiazole ()
Substituents 6-Methoxybenzothiazole-oxy on piperidine Trifluoromethylphenyl ()
Linker Ether (C–O–C) Direct C–C ()

Hypothesized Bioactivity

  • The methoxy group on benzothiazole could improve solubility compared to halogenated analogs (e.g., AM 630’s iodine) .

Biological Activity

The compound (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates an indole moiety, a benzo[d]thiazole unit, and a piperidine ring, suggesting diverse pharmacological properties. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry.

Structural Features

The structural configuration of the compound is characterized by:

  • Indole Moiety : Known for its presence in numerous biologically active compounds.
  • Benzo[d]thiazole Unit : Contributes to the compound's pharmacological properties.
  • Piperidine Ring : Enhances interactions with biological targets.

Antimicrobial Properties

Research indicates that indole derivatives often exhibit antimicrobial activity. The compound may be effective against various bacterial strains, including:

  • Staphylococcus aureus : Exhibited significant inhibition with low minimum inhibitory concentrations (MIC).
  • Candida albicans : Demonstrated moderate antifungal activity.

Anticancer Activity

Compounds with similar structural features to (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone have shown promise in cancer research:

  • Indole and thiazole derivatives are known to inhibit cancer cell proliferation.
  • In vitro studies have reported significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents.

Neurological Effects

The piperidine structure implies possible neuropharmacological activity:

  • This compound may interact with neurotransmitter systems, influencing neurological functions.

Case Studies

Recent studies have explored the synthesis and biological evaluation of related compounds:

  • Antibacterial Activity :
    • A study reported that an indole derivative exhibited an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
    • Additional compounds showed promising results against other Gram-positive bacteria and fungi .
  • Cytotoxicity :
    • Several synthesized analogs displayed significant cytotoxicity against cancer cell lines, with IC50 values in the micromolar range (<10 μM) .
    • The compounds demonstrated selective suppression of rapidly dividing cancer cells compared to normal cells.
  • Molecular Docking Studies :
    • Molecular docking studies indicated strong binding affinities to target proteins involved in cancer and microbial resistance pathways .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
2-MethylindoleIndole derivativeAntimicrobial
4-MethylpiperidinePiperidine derivativeNeuroactive
Benzothiazole derivativesThiazole unitAnticancer

The precise mechanism of action for (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone remains under investigation. However, it is believed to interact with specific biological receptors and enzymes, leading to alterations in cellular processes that can inhibit tumor growth or microbial proliferation.

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Methodology :
  • Cellular thermal shift assay (CETSA) : Expose cells to the compound (10 μM, 1 hr), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .
  • Knockdown/knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., H1 receptor) and assess loss of compound activity .

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